N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is an organic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, especially as antimicrobial agents. This compound features a bromine atom at the 5-position of the pyridine ring and incorporates methylsulfonyl and methanesulfonamide functional groups, enhancing its chemical reactivity and biological properties. The compound is identified by its CAS number 1217273-00-1 and has a molecular formula of with a molecular weight of approximately 329.19 g/mol .
The synthesis of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide typically involves several key steps:
The reaction conditions generally include:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield .
The molecular structure of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can be visualized as follows:
N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can participate in various chemical reactions typical for sulfonamides:
Technical details regarding specific reaction conditions and yields are often documented in experimental protocols for synthetic organic chemistry.
The mechanism of action for N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to their active sites, thereby altering their function. Additionally, it can modulate cellular pathways, affecting signal transduction and gene expression .
N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility in multiple fields.
N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide (CAS 1217273-00-1) is a complex bis-sulfonamide featuring a central 5-bromopyridin-3-yl scaffold symmetrically substituted with two methylsulfonyl groups. Its molecular formula is C₇H₉BrN₂O₄S₂, with a molecular weight of 329.19 g/mol [1]. The SMILES string (CS(=O)(N(C₁=CC(Br)=CN=C₁)S(=O)(C)=O) reveals key structural features: a bromine atom at the pyridine ring’s 5-position, nitrogen attachment at the meta (3-) position, and two equivalent methylsulfonyl (–SO₂CH₃) groups bonded to the same nitrogen [1]. Systematic IUPAC nomenclature designates it as N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide, highlighting the N,N-disubstitution pattern. X-ray crystallography of analogous sulfonamide-pyridine compounds indicates a twisted conformation where the pyridine ring and sulfonamide planes form dihedral angles >60°, reducing steric clashes [4] [7]. Hydrogen-bonding capability arises from the sulfonamide’s oxygen and nitrogen atoms (acceptors) and the pyridine nitrogen (acceptor), while the bromine serves as a halogen bond donor [4] [10].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 1217273-00-1 |
Molecular Formula | C₇H₉BrN₂O₄S₂ |
Molecular Weight | 329.19 g/mol |
SMILES | CS(=O)(N(C₁=CC(Br)=CN=C₁)S(=O)(C)=O |
Key Functional Groups | Bromopyridine, Bis(methylsulfonamide) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 (sulfonamide N–H is substituted) |
Sulfonamide-heterocycle hybrids originated with sulfapyridine (1938), the first pyridine-containing sulfonamide antibiotic, which demonstrated efficacy against pneumococcal pneumonia [3] [10]. This established the pharmacological significance of combining sulfonamide pharmacophores with nitrogen heterocycles. The 1950s–1970s saw systematic exploration of sulfonamide modifications, including N-alkylation and heterocyclic ring variations, to enhance metabolic stability and target affinity. The discovery that N-alkylsulfonamides resisted enzymatic hydrolysis better than their parent sulfonamides led to compounds like N-(pyridinyl)-N-alkylsulfonamides [6]. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and "click" chemistry, now enable precise assembly of complex sulfonamide-heterocycles like N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide [3] [9]. These advances allow tailored physicochemical properties—such as modulating logP via bromine’s hydrophobicity or sulfonamide polarity—critical for drug design [10].
Table 2: Milestones in Sulfonamide-Heterocycle Development
Era | Key Advance | Impact |
---|---|---|
1938 | Sulfapyridine (first pyridine-sulfonamide drug) | Validated antibacterial synergy; reduced toxicity vs. earlier sulfa drugs |
1960s | N-Alkylsulfonamide derivatives | Enhanced metabolic stability and lipophilicity |
1990s | Transition metal-catalyzed C–N bond formation | Enabled synthesis of sterically hindered N,N-disubstituted sulfonamides |
2010s–Present | Targeted kinase inhibitors (e.g., PI3K/mTOR) | Exploited sulfonamide-heterocycles for ATP-competitive inhibition |
The 5-bromopyridin-3-yl group in this compound is a versatile pharmacophore and synthetic intermediate. Bromine’s electronegativity (2.96) inductively withdraws electrons from the pyridine ring, enhancing its π-deficiency and directing electrophilic substitution to the 4-position while activating nucleophilic displacement at C5 [3] [6]. This allows sequential cross-coupling (e.g., Suzuki, Sonogashira) to install diverse aryl, alkenyl, or alkynyl groups, making it a staple in constructing drug candidates like kinase inhibitors [9]. Medicinally, bromopyridines improve binding through halogen bonding with carbonyl oxygens or aromatic residues in targets (e.g., BACE1, PI5P4K). For instance, Merck’s Aryl Halide Chemistry Informer Library includes 5-bromopyridine derivatives to profile new reactions for complex synthesis [2]. The 3,5-disubstitution pattern specifically enables linear or angled molecular geometries optimal for chelating catalytic metals or bridging protein subpockets, as seen in PI5P4K inhibitors like CVM-05–002, where a bromopyridine moiety anchors the ATP-binding site via hinge-region hydrogen bonding [5] [9].
Table 3: Applications of Bromopyridine Moieties in Drug Development
Application | Example | Role of Bromopyridine |
---|---|---|
Kinase Inhibitor Scaffolds | Aryl Halide Informer Library Compound X3 [2] | Electrophile for cross-coupling; halogen bonding |
BACE1 Inhibitors | Pyridine-containing peptidomimetics [10] | Bioisostere for phenyl; enhances solubility |
Lipid Kinase Inhibition | CVM-05-002 (PI5P4K inhibitor) [5] | Hinge-binding moiety via pyridine nitrogen |
Antiviral Agents | Ribofuranosyl-pyridine-2-thiones [3] | Blocks viral polymerase nucleoside binding |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7